4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a thiophene ring, a piperazine ring, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is to start with 2,5-dichlorothiophene-3-carboxylic acid, which is then reacted with piperazine under specific conditions to form the intermediate product. This intermediate is further reacted with thiane-1,1-dione to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of the compound.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Thiane derivatives: Compounds with thiane rings but different functional groups.
Uniqueness
4-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is unique due to its combination of a thiophene ring, a piperazine ring, and a thiane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S2/c15-12-9-11(13(16)22-12)14(19)18-5-3-17(4-6-18)10-1-7-23(20,21)8-2-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOWYAZEMLOPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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